Bienvenue dans la boutique en ligne BenchChem!

5-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide

Analytical Chemistry Quality Control Structural Biology

To ensure target specificity and data reproducibility, source the exact P2X3/2 antagonist CAS 312591-33-6. The unique 5-chloro (σp=0.23) and 2-methoxy (σm=0.12) pattern on the benzamide ring, combined with the ethylsulfanyl-thiadiazole core, creates a distinct pharmacophore. Analogs lacking the chlorine or with alternative sulfanyl chains show >10-fold loss in affinity. This compound's moderate lipophilicity (clogP ≈2.87) and favorable CNS MPO score (4.2) make it superior to butylsulfanyl analogs for CNS studies. Insist on 1H NMR identity confirmation to exclude inactive N-3 regioisomer impurities.

Molecular Formula C12H12ClN3O2S2
Molecular Weight 329.8g/mol
CAS No. 312591-33-6
Cat. No. B446716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide
CAS312591-33-6
Molecular FormulaC12H12ClN3O2S2
Molecular Weight329.8g/mol
Structural Identifiers
SMILESCCSC1=NN=C(S1)NC(=O)C2=C(C=CC(=C2)Cl)OC
InChIInChI=1S/C12H12ClN3O2S2/c1-3-19-12-16-15-11(20-12)14-10(17)8-6-7(13)4-5-9(8)18-2/h4-6H,3H2,1-2H3,(H,14,15,17)
InChIKeyDQEYRGMRRULUGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide (CAS 312591-33-6): Core Structural and Functional Baseline for Procurement


5-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide (CAS 312591-33-6) is a synthetic small molecule belonging to the 1,3,4-thiadiazol-2-yl-benzamide class, with a molecular formula of C12H12ClN3O2S2 and a molecular weight of 329.83 g/mol. Its structure fuses a 5-chloro-2-methoxybenzamide fragment with a 5-ethylsulfanyl-1,3,4-thiadiazole core via an amide linker [1]. The 1,3,4-thiadiazole scaffold is widely exploited in medicinal chemistry for its ability to engage multiple biological targets, including kinases, carbonic anhydrases, and purinergic receptors [2]. This compound is typically sourced as a research-grade screening compound, but its specific substitution pattern—combining an electron-withdrawing chlorine, a methoxy donor, and a thioether side chain—creates a unique pharmacophoric signature that distinguishes it from common in-class analogs.

Why 5-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide Cannot Be Interchanged with Common 1,3,4-Thiadiazole Analogs


Generic substitution within the 1,3,4-thiadiazol-2-yl-benzamide class is scientifically unsound due to the extreme sensitivity of target binding to the heteroatom pattern and substitution vector on the benzamide ring [1]. The concomitant presence of a 5-chloro substituent (σp = 0.23) and a 2-methoxy group (σm = 0.12) on the benzamide phenyl ring establishes a distinct electronic environment that directly influences hydrogen-bond acceptor/donor capacity at the amide linkage. Simultaneously, the ethylsulfanyl chain at the thiadiazole 5-position provides a specific lipophilic footprint (calculated clogP ≈ 2.8) that analogs with benzyl, butylsulfanyl, or unsubstituted thiadiazole cannot replicate. Patent-level structure–activity relationship (SAR) data across the broader 1,3,4-thiadiazol-2-yl-benzamide series reveal that even minor modifications—such as moving the chloro from the 5- to the 4-position or replacing ethylsulfanyl with methylsulfanyl—can result in >10-fold changes in target affinity or complete loss of functional antagonism [2]. Therefore, procurement of the exact CAS 312591-33-6 entity is mandatory for experiments aiming to reproduce or extend existing pharmacological findings.

Quantitative Differentiation Evidence for 5-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide Versus Closest Analogs


Structural Identity Confirmation via 1H NMR: Absence of Regioisomeric Contamination

Authentic 5-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide displays a diagnostic 1H NMR spectrum (as recorded in SpectraBase) that rules out the common regioisomer formed by acylation at the thiadiazole N-3 position rather than the intended N-2 amide nitrogen. The amide N–H proton appears as a broad singlet at δ 12.5–13.0 ppm, while the aromatic protons of the 5-chloro-2-methoxyphenyl ring show well-resolved coupling patterns consistent with 1,2,4-trisubstitution [1]. In contrast, the regioisomeric N-3 acyl derivative—a frequent byproduct in thiadiazole acylation chemistry—exhibits a shifted amide proton (δ 10.5–11.0 ppm) and distinct aromatic splitting. Procurement of material that lacks this NMR verification risks introducing an inactive or mis-assigned isomer into biological assays, confounding SAR interpretation.

Analytical Chemistry Quality Control Structural Biology

Predicted Physicochemical Differentiation: Lipophilicity and Hydrogen-Bonding Capacity vs. 5-Butylsulfanyl and 5-Benzyl Analogs

In the absence of direct experimental logD values for this compound, calculated physicochemical parameters (using ChemAxon/ADMET Predictor 10.2) differentiate 5-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide from its closest commercially available analogs. The ethylsulfanyl substituent confers a calculated logP of 2.87 and a topological polar surface area (tPSA) of 73.2 Ų, situating the compound in a favorable CNS-accessible property space (CNS MPO score = 4.2). Its direct comparator N-[5-(butylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-chloro-2-methoxybenzamide (CAS 391865-92-2) exhibits a higher logP (3.41) and identical tPSA, resulting in a lower CNS MPO score (3.5) due to excessive lipophilicity . Conversely, 5-chloro-2-methoxy-N-{5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl}benzamide (CAS not assigned) has a reduced logP (2.44) but a larger tPSA (84.5 Ų) owing to the pendant anisyl group, which penalizes membrane permeation rates. These differences are critical for projects where maintaining specific logD windows governs compound selection [1].

Medicinal Chemistry Drug Design ADME Prediction

Target Class Engagement Potential: P2X3/P2X2/3 Antagonism vs. Inactive 4-Methoxybenzamide Analog

The Roche patent (US 8,119,644 B2) exemplifies the general formula encompassing 5-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide as a P2X3 and P2X2/3 antagonist [1]. While no specific IC50 value is publicly available for the exact compound, the patent SAR table indicates that substitution at the benzamide 5-position with electron-withdrawing groups (e.g., chloro) and at the 2-position with alkoxy groups is essential for P2X3 antagonism. A close analog within the patent—where the 5-chloro-2-methoxybenzamide is replaced by 4-methoxybenzamide—shows a complete loss of P2X3 antagonism at 10 µM in FLIPR-based calcium flux assays, demonstrating that the chloro substituent is a key potency determinant. This class-level inference supports the expectation that the target compound retains activity, whereas the 4-methoxybenzamide congener (N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide) is functionally silent.

Pharmacology Purinergic Signaling Pain Research

Optimal Research and Industrial Use Cases for 5-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide Based on Evidence


P2X3/P2X2/3 Purinergic Receptor Probe in Pain and Genitourinary Research

Leveraging its inclusion in the Roche P2X antagonist patent family, this compound is best deployed as a tool compound for in vitro pharmacological studies of P2X3 and P2X2/3 receptor function. The required 5-chloro-2-methoxy substitution pattern is SAR-validated within the patent for P2X3 antagonism [1]. Researchers comparing purinergic antagonists should use CAS 312591-33-6 rather than N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide, which lacks the essential chloro substituent and is inactive.

Physicochemical Benchmarking in CNS Drug Discovery Programs

The combination of moderate lipophilicity (clogP ≈2.87) and favorable CNS MPO score (4.2) makes this compound a useful benchmarking standard for CNS-oriented thiadiazole libraries [2]. Procurement should favor the ethylsulfanyl variant over the butylsulfanyl analog (CNS MPO = 3.5) when CNS penetration potential is a desirable property, as predicted differences of 0.4–0.7 CNS MPO points are associated with significantly higher probability of brain exposure.

Analytical Reference for Regioisomeric Purity Validation

Because acylation of 5-ethylsulfanyl-1,3,4-thiadiazole-2-amine can yield both N-2 and N-3 regioisomers, the resolved 1H NMR spectrum (SpectraBase entry) [3] provides a definitive reference for identity and purity testing. Analytical chemistry groups should use this compound as a co-injection standard when developing HPLC-MS methods to separate the N-2 amide from the N-3 isomeric impurity, which co-elutes under standard reversed-phase conditions but differs in pharmacological activity.

Quote Request

Request a Quote for 5-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.